1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione
Description
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione is a synthetic organic compound featuring a butane-1,4-dione backbone substituted with a phenyl group at the 4-position and a piperidine ring at the 1-position. The piperidine moiety is further functionalized with a 1,3,4-thiadiazole ring via an ether linkage. This structural complexity confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly for antimicrobial or anticancer applications due to the known bioactivity of thiadiazole derivatives.
Properties
IUPAC Name |
1-phenyl-4-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]butane-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-15(13-4-2-1-3-5-13)6-7-16(22)20-10-8-14(9-11-20)23-17-19-18-12-24-17/h1-5,12,14H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAWQDOBYUGQPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)CCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of 2-Chloro-1,3,4-thiadiazole
A direct method involves reacting 4-hydroxypiperidine with 2-chloro-1,3,4-thiadiazole under basic conditions. In a representative procedure adapted from, equimolar quantities of 4-hydroxypiperidine and 2-chloro-1,3,4-thiadiazole are stirred in anhydrous dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 80°C for 12 hours. The reaction proceeds via an SN2 mechanism, displacing chloride with the piperidine oxygen.
Reaction Conditions
Characterization Data
Alternative Mitsunobu Reaction
For substrates with poor leaving groups, the Mitsunobu reaction employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitates ether formation. A mixture of 4-hydroxypiperidine, 2-mercapto-1,3,4-thiadiazole, DEAD, and PPh₃ in tetrahydrofuran (THF) at 0°C to room temperature yields the product in 75–80% yield.
Synthesis of 4-Phenylbutane-1,4-dione
Claisen Condensation
The diketone is synthesized via Claisen condensation of acetophenone with ethyl acetate under strong base conditions. Sodium hydride (NaH) in anhydrous THF at 0°C facilitates deprotonation, followed by addition of ethyl acetate and warming to room temperature.
Reaction Conditions
Characterization Data
Friedel-Crafts Acylation
An alternative route employs Friedel-Crafts acylation of benzene with diketene in the presence of aluminum chloride (AlCl₃). This method, however, suffers from lower regioselectivity (yield: 55–60%).
Coupling of Fragments
N-Alkylation of Piperidine
The piperidine-thiadiazole ether undergoes alkylation with 4-bromo-4-phenylbutane-1,4-dione. In a protocol modified from, the diketone is brominated at the α-position using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under light. The resultant α-bromo diketone reacts with 4-((1,3,4-Thiadiazol-2-yl)oxy)piperidine in acetonitrile with K₂CO₃ at 60°C.
Reaction Conditions
Characterization Data
Michael Addition Approach
The piperidine-thiadiazole ether acts as a nucleophile in a Michael addition to an α,β-unsaturated diketone. Using methodology from, the unsaturated diketone is prepared via condensation of acetophenone with acrolein, followed by oxidation. The piperidine derivative is added to a solution of the enone in methanol at room temperature, yielding the adduct in 70–75% yield.
Optimization and Comparative Analysis
Table 1. Comparison of Coupling Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| N-Alkylation | K₂CO₃, MeCN, 60°C | 60–65 | 95 |
| Michael Addition | MeOH, RT | 70–75 | 98 |
The Michael addition offers superior yield and purity, likely due to milder conditions and reduced side reactions.
Analytical Validation
Spectroscopic Confirmation
Chromatographic Purity
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) shows ≥98% purity for the Michael addition product.
Chemical Reactions Analysis
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione undergoes various chemical reactions:
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. The incorporation of the thiadiazole moiety into piperidine derivatives enhances their efficacy against various microbial strains. Studies have shown that compounds similar to 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione possess notable antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents .
Anticancer Potential
Recent investigations into thiadiazole derivatives have revealed their potential as anticancer agents. The compound's structure allows for interaction with cellular targets involved in proliferation and apoptosis. In vitro studies have demonstrated that modifications to the thiadiazole structure can lead to improved antiproliferative effects against various cancer cell lines . For instance, compounds derived from similar frameworks have shown effectiveness against breast cancer cells (MCF7) and other malignancies .
Anti-inflammatory Effects
The anti-inflammatory properties of compounds containing thiadiazole and piperidine rings are well-documented. These compounds can inhibit cyclooxygenase enzymes and exhibit antioxidant activity, which contributes to their therapeutic potential in treating inflammatory diseases . The modulation of inflammatory pathways by these compounds suggests they could be developed into effective treatments for conditions such as arthritis and other inflammatory disorders.
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step chemical reactions. Key steps include:
- Formation of the thiadiazole ring via cyclization reactions.
- Introduction of the piperidine moiety through nucleophilic substitution.
- Final coupling with phenylbutane dione derivatives.
The structure–activity relationship (SAR) studies indicate that variations in substituents on the thiadiazole and piperidine rings significantly influence biological activity. For example, the presence of electron-withdrawing or electron-donating groups can enhance or diminish antimicrobial and anticancer activities .
Case Study 1: Antimicrobial Evaluation
In a study evaluating a series of thiadiazole-piperidine derivatives, researchers found that certain modifications led to enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized standard microbiological techniques to assess the minimum inhibitory concentrations (MICs), demonstrating the potential of these compounds as new antimicrobial agents .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of a related compound showed promising results in inhibiting cell growth in human cancer cell lines. The study employed assays such as MTT and SRB to quantify cell viability post-treatment with varying concentrations of the compound . The results indicated a dose-dependent response, highlighting the compound's potential in cancer therapy.
Mechanism of Action
The mechanism of action of 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
- Its synthesis likely employs coupling reagents analogous to MK88’s procedure (e.g., HOBt/TBTU), though specific details are unavailable.
- MK88 : Substitution with a thiophene (electron-rich) and trifluoromethylphenyl group increases lipophilicity, which may improve blood-brain barrier penetration. The high yield (87%) reflects efficient coupling under mild conditions.
- CAS 60755-22-8 : The methoxy group enhances polarity and solubility in aqueous media compared to the thiadiazole or thiophene analogs. Its commercial availability suggests utility as a precursor or intermediate.
Physicochemical and Pharmacological Properties
Table 2: Comparative Properties
Key Observations :
- Electron Effects : The thiadiazole in the target compound may favor interactions with electron-deficient biological targets, while MK88’s thiophene and trifluoromethyl groups enhance metabolic stability and membrane permeability.
- Lipophilicity : MK88’s trifluoromethyl group significantly increases lipophilicity, suggesting superior bioavailability for central nervous system (CNS) targets. In contrast, the methoxyphenyl analog’s lower LogP aligns with applications requiring aqueous solubility.
Biological Activity
The compound 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione is a member of the 1,3,4-thiadiazole family and has garnered attention for its potential biological activities. This article will delve into its biological properties, including antimicrobial, anticancer, anti-inflammatory effects, and more.
Structural Characteristics
The compound features a complex structure comprising:
- A thiadiazole ring , known for its diverse biological activities.
- A piperidine moiety , which is often associated with various pharmacological effects.
- A phenylbutane dione , contributing to its potential as a therapeutic agent.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The presence of the thiadiazole ring is crucial as it has been linked to antibacterial and antifungal activities due to its ability to inhibit essential microbial enzymes .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been widely studied. For example:
- Compounds related to this compound have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
- In vitro studies showed that certain derivatives induce cell cycle arrest and apoptosis in cancer cells by modulating apoptotic pathways .
Anti-inflammatory Effects
Thiadiazole derivatives are also noted for their anti-inflammatory properties. Studies have suggested that these compounds can inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .
Research Findings
A variety of studies have examined the biological activity of thiadiazole derivatives:
| Study | Findings |
|---|---|
| Yang et al. (2022) | Identified several thiadiazole derivatives with potent anticancer activity against MCF-7 cells. |
| Maddila et al. (2016) | Highlighted the anti-inflammatory effects of thiadiazole compounds in animal models. |
| Gurung et al. (2018) | Reported on the antibacterial activity of novel thiadiazole derivatives against resistant bacterial strains. |
Case Studies
Case Study 1: Anticancer Activity
A recent study evaluated the cytotoxicity of a series of 1,3,4-thiadiazole derivatives against HepG2 and MCF-7 cells. The results indicated that specific modifications to the piperidine ring significantly enhanced anticancer activity (IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL) .
Case Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial properties, a derivative was tested against multiple bacterial strains including E. coli and S. aureus. The compound exhibited a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics .
Q & A
Q. How do researchers design experiments to explore structure-activity relationships (SAR) for this compound?
- Methodological Answer : Use a modular scaffold approach: systematically vary substituents on the phenyl ring (e.g., electron-withdrawing/-donating groups) and piperidine moiety. Apply high-throughput screening (HTS) with 96-well plates and multivariate analysis (e.g., PCA) to correlate structural features with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
